[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate
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Overview
Description
The compound [(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the indole and thieno[3,2-e]indole cores, followed by the introduction of functional groups such as the chloromethyl, pyrrolidin-1-ylethoxy, and carbamate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, altering its signaling pathways. These interactions result in the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Sulfur compounds such as sulfur polycations and polysulfides
- Glutaminase Inhibitor, Compound 968
Uniqueness
The uniqueness of the compound lies in its specific structural features, such as the combination of the indole and thieno[3,2-e]indole cores, and the presence of multiple functional groups that contribute to its diverse chemical and biological activities. These features distinguish it from other similar compounds and make it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C61H76ClN11O12S |
---|---|
Molecular Weight |
1222.8 g/mol |
IUPAC Name |
[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C61H76ClN11O12S/c1-37(2)54(68-49(74)13-7-6-8-25-72-50(75)20-21-51(72)76)57(78)67-45(12-11-22-64-59(63)80)56(77)65-42-16-14-39(15-17-42)35-84-60(81)69(4)26-27-70(5)61(82)85-48-32-47-53(52-38(3)36-86-55(48)52)41(33-62)34-73(47)58(79)46-31-40-30-43(18-19-44(40)66-46)83-29-28-71-23-9-10-24-71/h14-21,30-32,36-37,41,45,54,66H,6-13,22-29,33-35H2,1-5H3,(H,65,77)(H,67,78)(H,68,74)(H3,63,64,80)/t41-,45+,54+/m1/s1 |
InChI Key |
DZTOGFTUODCETI-VFSHFYSOSA-N |
Isomeric SMILES |
CC1=CSC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)OC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O |
Canonical SMILES |
CC1=CSC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)OC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O |
Origin of Product |
United States |
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